molecular formula C11H10N2O2 B2510586 4-(3-methylphenyl)-1H-pyrazine-2,3-dione CAS No. 1031577-74-8

4-(3-methylphenyl)-1H-pyrazine-2,3-dione

Cat. No.: B2510586
CAS No.: 1031577-74-8
M. Wt: 202.213
InChI Key: IPIKKUMJCALALW-UHFFFAOYSA-N
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Description

Compounds like “4-(3-methylphenyl)-1H-pyrazine-2,3-dione” typically belong to a class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various chemical reactions. For example, N-(3-Amino-4-methylphenyl)benzamide is synthesized through a continuous flow microreactor system .


Molecular Structure Analysis

The molecular structure of a compound can be investigated using various spectroscopic techniques such as Fourier Transform Infrared (FTIR), UV–Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy . These techniques can provide a comprehensive description of the molecular electronic structure .


Chemical Reactions Analysis

The chemical reactions of a compound can be complex and depend on various factors. For instance, isocyanates and thioisocyanates are incompatible with many classes of compounds, reacting exothermically to release toxic gases .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various techniques. For example, the refractive indexes of azorubine, a similar compound, were found to decrease when the temperature of the solution increased .

Safety and Hazards

Safety and hazards associated with a compound depend on its chemical properties. For instance, 3-chloro-4-methylphenyl isocyanate is considered toxic by ingestion, inhalation, and skin absorption .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, the starburst π-conjugated molecule 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA), based on triphenylamine (TPA) building blocks, is widely used in optoelectronic devices due to its good electron-donor characteristics .

Properties

IUPAC Name

4-(3-methylphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(7-8)13-6-5-12-10(14)11(13)15/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIKKUMJCALALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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